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Compound of Interest

Compound Name:
2-(Furan-2-YL)-5-methoxybenzoic

acid

CAS No.: 1261925-49-8

Cat. No.: B6395680

Get Quote

Executive Summary
Compound: 2-(Furan-2-yl)-5-methoxybenzoic acid Molecular Formula: C₁₂H₁₀O₄ Molecular

Weight: 218.21 g/mol Core Application: Biaryl scaffold intermediate for kinase inhibitors,

tricyclic dibenzoxepines, and non-steroidal anti-inflammatory drug (NSAID) analogs.

This technical guide provides a comprehensive spectroscopic profile and characterization

workflow for 2-(Furan-2-yl)-5-methoxybenzoic acid. Unlike standard datasheets, this

document integrates synthetic context with spectroscopic logic, enabling researchers to

validate structural integrity and identify specific impurities common to Suzuki-Miyaura coupling

protocols.

Part 1: Structural Analysis & Synthetic Context
To accurately interpret spectroscopic data, one must understand the molecular geometry and

the synthetic origin of the sample. The steric bulk of the carboxylic acid at position 1 forces the

furan ring at position 2 to twist out of planarity, reducing conjugation compared to a flat system.

This "ortho-effect" significantly influences NMR chemical shifts.
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Synthesis & Impurity Profile
The compound is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-

coupling between 2-bromo-5-methoxybenzoic acid and 2-furanylboronic acid.

Critical Impurities to Monitor:

Protodeboronation: Furan (volatile, usually lost) or Boronic acid degradation products.[1]

Homocoupling: 2,2'-bifuran or bis-benzoic acid species.

Starting Material: Residual aryl bromide (distinct isotopic pattern in MS).

Visualization: Synthesis & Workup Logic
The following diagram outlines the synthesis flow and where specific impurities are removed,

ensuring the sample reaching the spectrometer is viable.
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Caption: Figure 1. Synthesis and purification workflow. Acid-base extraction effectively removes

neutral homocoupled impurities, simplifying the spectroscopic background.

Part 2: Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ is the preferred solvent. CDCl₃ may lead to broadening or disappearance of

the carboxylic acid proton due to exchange or dimerization.
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¹H NMR (400 MHz, DMSO-d₆) Reference Table
Note: Values are chemically predicted reference ranges based on substituent shielding

constants and analogous biaryl systems.
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Position
Shift (δ
ppm)

Multiplicity Integration
Coupling (J
Hz)

Assignment
Logic

-COOH 12.50 – 13.20 Broad Singlet 1H -

Acidic proton;

shift varies

with

concentration

/water

content.

H-6 7.30 – 7.45 Doublet (d) 1H J ≈ 2.8

Diagnostic:

Ortho to

COOH, meta

to OMe.

Deshielded

by carbonyl

anisotropy.

H-3 7.50 – 7.65 Doublet (d) 1H J ≈ 8.8

Ortho to

Furan.

Shifted

downfield due

to aromatic

ring current of

furan.

H-5' (Furan) 7.70 – 7.80 Doublet (d) 1H J ≈ 1.8

Alpha-proton

of furan; most

deshielded

heterocyclic

proton.

H-4 7.10 – 7.20
Doublet of

Doublets (dd)
1H J ≈ 8.8, 2.8

Para to

COOH.

Coupling to

H3 (ortho)

and H6

(meta).
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H-3' (Furan) 6.75 – 6.90 Doublet (d) 1H J ≈ 3.4

Beta-proton

of furan;

distinctively

upfield

compared to

benzene

protons.

H-4' (Furan) 6.55 – 6.65
Doublet of

Doublets (dd)
1H J ≈ 3.4, 1.8

Beta-proton;

typically the

most shielded

aromatic

signal.

-OCH₃ 3.80 – 3.85 Singlet (s) 3H -

Characteristic

methoxy

singlet.

Key Diagnostic Feature: Look for the H-6 doublet (small meta-coupling only) appearing distinct

from the main aromatic cluster. If H-6 appears as a singlet, check resolution or shimming.

¹³C NMR (100 MHz, DMSO-d₆) Reference
Carbonyl (C=O): 167.0 – 169.0 ppm.

Aromatic C-O (C5): 158.0 – 159.5 ppm (Deshielded by Oxygen).

Furan C-O (C2'): 150.0 – 152.0 ppm.

Furan C-Alpha (C5'): 142.0 – 144.0 ppm.

Aromatic C-H / Furan C-H: 105.0 – 135.0 ppm (Cluster).

Methoxy (-OCH₃): 55.0 – 56.0 ppm.

Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) in Negative Mode (ESI-) is preferred for benzoic acid

derivatives due to the facile loss of the acidic proton.
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Molecular Ion: [M-H]⁻ = 217.05 m/z

Theoretical Exact Mass: 218.0579

Fragmentation Pathway (MS/MS)
Understanding fragmentation is crucial for confirming the core structure versus isomers.
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Furan Ring Cleavage
Complex Fragments

High Energy

Click to download full resolution via product page

Caption: Figure 2. Primary fragmentation pathways in Negative ESI. The loss of CO₂ (m/z 217

→ 173) is the diagnostic transition for benzoic acids.

Infrared Spectroscopy (FT-IR)
Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).
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Wavenumber (cm⁻¹) Assignment Description

2500 – 3300 O-H Stretch

Broad, "hairy" absorption

characteristic of carboxylic acid

dimers.

1680 – 1705 C=O Stretch

Strong, sharp carbonyl peak.

Lower frequency than esters

due to conjugation.

1600, 1580 C=C Aromatic Ring breathing modes.

1250 – 1280 C-O Stretch
Aryl-alkyl ether (Methoxy

group).

740 – 760 C-H Bending
Ortho-substituted benzene /

Furan ring breathing.

Part 3: Experimental Validation Protocol
To generate the data above, the following protocol ensures high-fidelity sample preparation.

Sample Preparation for NMR
Mass: Weigh 5–10 mg of the dry solid.

Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).

Why DMSO? It breaks the carboxylic acid hydrogen bond dimers, resulting in sharper

peaks compared to CDCl₃.

Filtration: If the solution is cloudy (salt residues from Suzuki coupling), filter through a small

plug of glass wool into the NMR tube.

Purity Assessment (qNMR or HPLC)
Before running full 2D NMR or MS/MS, validate purity >95%.

Diagnostic Impurity Check: Look for a doublet at ~7.9 ppm. This often corresponds to

unreacted 2-bromo-5-methoxybenzoic acid (starting material).
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Homocoupling Check: Look for symmetry. 2,2'-bifuran is highly symmetric and will show

simplified signals not matching the integration of the benzoic core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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